TG 100801

説明

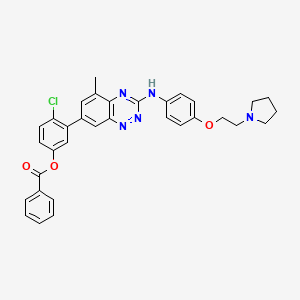

TG100-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXJHWTVBGOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235791 | |

| Record name | TG 100801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867331-82-6 | |

| Record name | TG 100801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TG-100801 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TG 100801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG-100801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TG100801: A Multi-Targeted Kinase Inhibitor for Retinal Neovascularization and Edema - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TG100801, a multi-targeted kinase inhibitor, within retinal cells. TG100801 is a prodrug that is rapidly converted to its active metabolite, TG100572, a potent inhibitor of key signaling pathways implicated in the pathology of neovascular age-related macular degeneration (AMD) and other retinal diseases characterized by abnormal blood vessel growth and fluid leakage.

Core Mechanism of Action

TG100801, through its active form TG100572, exerts its therapeutic effects by simultaneously targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.[1][2] This dual inhibition disrupts the critical signaling cascades that drive pathological angiogenesis and increase vascular permeability in the retina.

The primary mechanism involves the suppression of VEGF-mediated signaling, a key driver of neovascularization and edema in retinal diseases.[1] By inhibiting VEGFR2, TG100572 blocks the downstream activation of several key pathways, including the PLCγ, PI3K/Akt, and ERK/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3]

Furthermore, the inhibition of Src family kinases, which act as crucial downstream mediators of VEGF signaling and are also involved in other pro-angiogenic and pro-inflammatory pathways, provides a more comprehensive blockade of pathological processes in the retina.[4] This multi-targeted approach suggests a broader efficacy compared to agents that target a single signaling molecule.

Quantitative Analysis of Kinase Inhibition

The potency of TG100572 against a panel of relevant kinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate the compound's high affinity for key targets in the VEGFR and Src families.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2[1][2][4] |

| VEGFR2 | 7[1][2][4] |

| FGFR1 | 2[1][2][4] |

| FGFR2 | 16[1][2][4] |

| PDGFRβ | 13[1][2][4] |

| Src | 1[1][2][4] |

| Fgr | 5[1][2][4] |

| Fyn | 0.5[1][2][4] |

| Hck | 6[1][2][4] |

| Lck | 0.1[1][2][4] |

| Lyn | 0.4[1][2][4] |

| Yes | 0.2[1][2][4] |

Signaling Pathway Inhibition

The binding of VEGF to its receptor, VEGFR2, on retinal endothelial cells triggers a phosphorylation cascade that activates multiple downstream signaling pathways. TG100572 intervenes at critical points in this cascade, primarily by inhibiting the kinase activity of VEGFR2 and Src. This disruption prevents the pro-angiogenic and pro-permeability signals from being transduced within the cell.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of TG100801 and its active metabolite, TG100572.

In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard for studying the exudative form of AMD.

-

Animal Model: C57BL/6 mice are typically used.

-

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

-

Laser Photocoagulation: An argon laser is used to create burns on the retina, rupturing Bruch's membrane. The formation of a vapor bubble confirms a successful rupture.

-

Drug Administration: TG100801 is administered topically as eye drops, typically for 14 days.

-

CNV Quantification: After the treatment period, mice are perfused with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran). The eyes are enucleated, and choroidal flat mounts are prepared. The area of CNV at the rupture sites is then measured using imaging software.

In Vitro Assay: Endothelial Cell Proliferation

This assay determines the effect of TG100572 on the growth of retinal endothelial cells.

-

Cell Culture: Human retinal microvascular endothelial cells (HRMECs) are cultured in appropriate growth medium.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: The cells are then treated with varying concentrations of TG100572 or a vehicle control.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the MTT or XTT assay, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

In Vitro Assay: Endothelial Cell Apoptosis

This assay evaluates the ability of TG100572 to induce programmed cell death in proliferating endothelial cells.

-

Cell Culture and Treatment: HRMECs are cultured and treated with TG100572 as described for the proliferation assay.

-

Apoptosis Detection: Apoptosis can be detected using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which stains the nucleus of late apoptotic or necrotic cells. Stained cells are then analyzed by flow cytometry.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTP.

-

-

Quantification: The percentage of apoptotic cells is quantified based on the fluorescence intensity.

In Vitro Assay: Western Blot for Phosphorylated Akt

This technique is used to measure the inhibition of a key downstream signaling molecule.

-

Cell Lysis: HRMECs are treated with TG100572 and then stimulated with VEGF. The cells are then lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate blot is often probed with an antibody for total Akt as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the p-Akt band is normalized to the total Akt band to determine the relative level of Akt phosphorylation.

Concluding Remarks

TG100801 represents a promising therapeutic strategy for neovascular retinal diseases due to its multi-targeted mechanism of action. By inhibiting both VEGFR and Src kinase signaling pathways, its active metabolite, TG100572, effectively suppresses the key drivers of angiogenesis and vascular permeability. The preclinical data strongly support its potential as a topical treatment, which would offer a significant advantage over the current standard of care involving intravitreal injections. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF signaling pathway | Abcam [abcam.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

TG 100572 Kinase Inhibitor: A Technical Overview of its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 is a potent, multi-targeted kinase inhibitor that has demonstrated significant activity against key mediators of angiogenesis and cell proliferation.[1] This small molecule inhibitor targets both receptor tyrosine kinases (RTKs) and Src family kinases, positioning it as a compound of interest for therapeutic development, particularly in oncology and ophthalmology.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell growth, survival, and migration. This technical guide provides a detailed summary of the kinase selectivity profile of TG 100572, outlines the experimental methodologies for its characterization, and visualizes its impact on relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of TG 100572

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values indicating high potency against specific targets. The data reveals sub-nanomolar to low nanomolar activity against key RTKs and Src family kinases.[1][3]

| Kinase Family | Target Kinase | IC50 (nM) |

| Receptor Tyrosine Kinases | VEGFR1 | 2 |

| VEGFR2 | 7 | |

| FGFR1 | 2 | |

| FGFR2 | 16 | |

| PDGFRβ | 13 | |

| Src Family Kinases | Fgr | 5 |

| Fyn | 0.5 | |

| Hck | 6 | |

| Lck | 0.1 | |

| Lyn | 0.4 | |

| Src | 1 | |

| Yes | 0.2 |

Table 1: The IC50 values for TG 100572 against a selection of receptor tyrosine kinases and Src family kinases. Data sourced from multiple references.[1][3]

Experimental Protocols

The determination of IC50 values for kinase inhibitors like TG 100572 is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While the specific protocol for TG 100572 is detailed in primary literature[2], a generalized, representative methodology based on common industry practices is described below.

Generalized Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or LanthaScreen™)

Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.

Materials:

-

Purified, recombinant kinase of interest.

-

Specific peptide or protein substrate for the kinase.

-

Adenosine Triphosphate (ATP), typically at a concentration close to the Km for the specific kinase.[4]

-

TG 100572, serially diluted in a suitable solvent (e.g., DMSO).

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA).[5]

-

Detection reagents (e.g., ADP-Glo™ reagents or LanthaScreen™ terbium-labeled antibody and fluorescently labeled tracer).[6][7]

-

Microplates (e.g., 384-well, low-volume, white plates for luminescence or black plates for fluorescence).[8]

-

Microplate reader capable of detecting luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

-

Compound Preparation: A serial dilution of TG 100572 is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup:

-

The kinase, substrate, and assay buffer are added to the wells of the microplate.

-

The serially diluted TG 100572 or vehicle control (DMSO) is then added to the respective wells.

-

The mixture is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.

-

-

Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP.

-

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation. The reaction time is optimized to ensure it remains within the linear range of the assay.[4]

-

Reaction Termination and Signal Detection:

-

For ADP-Glo™ Assay: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[9] Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to the kinase activity.[9]

-

For LanthaScreen™ Assay: The reaction is stopped by the addition of a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.[10] The binding of the antibody to the phosphorylated, fluorescently-labeled substrate results in a TR-FRET signal.[11]

-

-

Data Analysis:

-

The luminescent or TR-FRET signal is measured using a microplate reader.

-

The data is normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, broad-spectrum inhibitor or no enzyme).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the TG 100572 concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Mandatory Visualizations

Signaling Pathways Modulated by TG 100572

The primary targets of TG 100572 are integral components of signaling cascades that drive angiogenesis, cell proliferation, and survival. The following diagram illustrates the key pathways affected by this inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ADP-Glo kinase assay [bio-protocol.org]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TR [thermofisher.com]

In-Depth Technical Guide: Biological Activity of TG100572 on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TG100572 is a potent, multi-targeted small molecule kinase inhibitor demonstrating significant biological activity on endothelial cells. Primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases, TG100572 effectively curtails angiogenesis and reduces vascular permeability. This is achieved through the inhibition of endothelial cell proliferation and the induction of apoptosis in actively dividing endothelial cells. These characteristics position TG100572 and its prodrugs as promising candidates for therapeutic intervention in neovascular diseases, particularly those affecting the ocular region, such as age-related macular degeneration and diabetic retinopathy. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the action of TG100572 on endothelial cells.

Quantitative Data Summary

The biological activity of TG100572 has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations and efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of TG100572

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Data sourced from MedChemExpress.[1][2]

Table 2: In Vitro Efficacy of TG100572 on Endothelial Cells

| Assay | Cell Type | Parameter | Value |

| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | ED50 | 610 ± 71 nM |

This value represents the effective dose for 50% inhibition of cell proliferation.[3]

Table 3: In Vivo Efficacy of TG100572 in a Murine Model of Choroidal Neovascularization (CNV)

| Treatment | Model | Endpoint | Result |

| TG100572 (5 mg/kg, i.p.) | Laser-Induced CNV | CNV Area Reduction | 40% reduction compared to vehicle |

Intraperitoneal (i.p.) administration of TG100572 demonstrated significant suppression of CNV.[4][5]

Signaling Pathways

TG100572 exerts its effects on endothelial cells by interfering with key signaling pathways that regulate angiogenesis and vascular permeability. The primary mechanism involves the inhibition of VEGFR2 and Src family kinases.

When Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, while also increasing vascular permeability. Src kinases are crucial downstream mediators in this pathway. By inhibiting both VEGFR2 and Src, TG100572 effectively blocks these pro-angiogenic signals.

Figure 1. Simplified signaling pathway of TG100572 action on endothelial cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of TG100572's biological activity on endothelial cells.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of TG100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).

-

Cell Culture:

-

Human retinal microvascular endothelial cells (hRMVEC) are cultured in a complete endothelial growth medium (EGM), typically supplemented with 10% fetal bovine serum and endothelial cell growth supplements.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded into 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere overnight.

-

-

Treatment Protocol:

-

The following day, the culture medium is replaced with a basal medium containing 0.5% FBS for 8-12 hours to induce quiescence.

-

Cells are then treated with varying concentrations of TG100572 or vehicle control in the presence of a pro-angiogenic stimulus, such as VEGF.

-

The plates are incubated for a further 48-72 hours.

-

-

Quantification of Proliferation:

-

Cell proliferation is assessed using a commercially available assay, such as the xCELLigence Real-Time Cell Analyzer, which measures changes in electrical impedance as cells proliferate.

-

Alternatively, colorimetric assays like the MTS or WST-1 assay, or DNA synthesis assays like the BrdU incorporation assay, can be used.

-

The results are expressed as a percentage of the proliferation observed in vehicle-treated control cells, and the ED50 value is calculated.

-

Figure 2. Workflow for the endothelial cell proliferation assay.

Endothelial Cell Apoptosis Assay

This assay determines the ability of TG100572 to induce apoptosis in proliferating endothelial cells.

-

Cell Culture and Treatment:

-

hRMVEC are cultured in 6-well plates or T25 flasks until they are actively proliferating.

-

Cells are treated with TG100572 at a concentration known to inhibit proliferation (e.g., 1 µM) or vehicle control.

-

The incubation period is typically 24-48 hours.

-

-

Apoptosis Detection:

-

Apoptosis is detected using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.

-

Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Assay

This in vivo model assesses the efficacy of TG100572 in a setting that mimics a key pathological feature of neovascular AMD.

-

Animal Model:

-

The study is conducted in C57BL/6 mice.

-

Animals are anesthetized, and their pupils are dilated.

-

-

CNV Induction:

-

Four laser photocoagulation spots are delivered to the retina of one eye per mouse using a diode laser, intentionally rupturing Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.

-

-

Treatment Protocol:

-

Mice receive daily intraperitoneal injections of TG100572 (e.g., 5 mg/kg) or vehicle control for a specified period, typically starting on the day of laser treatment and continuing for 7-14 days.

-

-

Quantification of CNV:

-

At the end of the treatment period, mice are euthanized, and their eyes are enucleated.

-

The choroid is dissected and flat-mounted.

-

The neovascularization is visualized by staining with an endothelial cell-specific marker, such as isolectin B4 conjugated to a fluorescent dye.

-

The area of CNV at each laser spot is imaged using fluorescence microscopy and quantified using image analysis software. The total CNV area per eye is then calculated.

-

Figure 3. Workflow for the laser-induced choroidal neovascularization assay.

Conclusion

TG100572 demonstrates potent anti-angiogenic and anti-permeability effects on endothelial cells, driven by its dual inhibition of VEGFR2 and Src family kinases. The quantitative data and experimental findings outlined in this guide provide a solid foundation for its further investigation and development as a therapeutic agent for neovascular disorders. The detailed protocols offer a framework for researchers to replicate and expand upon these seminal findings. The development of topical prodrug formulations, such as TG100801, further enhances the therapeutic potential of TG100572 by enabling targeted delivery to the posterior segment of the eye while minimizing systemic toxicity.[3][4]

References

- 1. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

TG100801: A Multi-Targeted Kinase Inhibitor Prodrug in VEGF Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a novel prodrug that undergoes conversion to its active form, TG100572, a potent multi-targeted kinase inhibitor. This technical guide delves into the intricate role of TG100801's active metabolite in the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis and vascular permeability. The document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data against key kinases, and detailed protocols for relevant in vitro and in vivo experimental models. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ophthalmology, oncology, and drug development who are investigating the therapeutic potential of targeting the VEGF pathway.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that modulates angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of the VEGF signaling pathway is a hallmark of various pathologies, including neovascular age-related macular degeneration (AMD), diabetic retinopathy, and solid tumors. Consequently, the development of inhibitors targeting this pathway has been a major focus of therapeutic research.

TG100801 is a topically administered prodrug designed to deliver its active metabolite, TG100572, to the posterior segment of the eye. TG100572 is a small molecule inhibitor that targets multiple key kinases within the VEGF signaling cascade, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases. This dual-inhibition strategy offers a promising approach to suppress pathological angiogenesis and vascular leakage, hallmarks of diseases like wet AMD.[1][2]

Mechanism of Action of TG100572 in the VEGF Signaling Pathway

Upon administration, TG100801 is converted by endogenous esterases into its active form, TG100572.[3] TG100572 exerts its therapeutic effects by inhibiting the catalytic activity of several key protein kinases involved in the VEGF signaling pathway.

The binding of VEGF-A to its receptor, VEGFR2 (also known as KDR/Flk-1), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

TG100572 directly targets and inhibits the kinase activity of VEGFR1 and VEGFR2, thereby blocking the initial and critical step in the signaling cascade.[2] Furthermore, TG100572 potently inhibits Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in mediating VEGF-induced vascular permeability.[2] The inhibition of both VEGFR and Src provides a dual blockade of VEGF-driven pathology. Additionally, TG100572 has been shown to inhibit other receptor tyrosine kinases involved in angiogenesis, such as Platelet-Derived Growth Factor Receptor (PDGFR).[2]

The following diagram illustrates the points of intervention of TG100572 in the VEGF signaling pathway.

Quantitative Data: Kinase Inhibition Profile of TG100572

The potency of TG100572 has been evaluated against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for key kinases in the VEGF and other pro-angiogenic pathways.

| Kinase Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 2 |

| VEGFR2 (KDR/Flk-1) | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

| Data sourced from MedChemExpress and TargetMol.[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG100801 and its active metabolite, TG100572.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of TG100572 against target kinases. Specific assay conditions may vary depending on the kinase and the detection platform used.

Objective: To quantify the inhibitory activity of TG100572 against specific tyrosine kinases.

Materials:

-

Recombinant human kinases (e.g., VEGFR2, Src)

-

Specific peptide substrate for each kinase

-

TG100572 (serial dilutions)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or equivalent)

-

Microplate reader compatible with the chosen detection method

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of TG100572 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.

-

In a 384-well plate, add the kinase and its specific peptide substrate to each well.

-

Add the serially diluted TG100572 or vehicle control to the wells.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or ATP consumed.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of TG100572 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

HUVEC Proliferation Assay

This protocol details a method to assess the effect of TG100572 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

Objective: To determine the anti-proliferative effect of TG100572 on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Starvation medium (e.g., EGM-2 with reduced serum and no growth factors)

-

Recombinant human VEGF-A

-

TG100572 (serial dilutions)

-

Cell proliferation assay reagent (e.g., MTT, CyQUANT)

-

96-well cell culture plates

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in complete EGM-2 medium.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the growth medium with starvation medium and incubate for 12-24 hours to synchronize the cells.

-

Treat the cells with serial dilutions of TG100572 in the presence of a constant concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no VEGF, VEGF alone, vehicle control).

-

Incubate the plate for 48-72 hours.

-

Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell proliferation relative to the VEGF-stimulated control and determine the IC50 value for inhibition of proliferation.

In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction and evaluation of CNV in a mouse model to assess the efficacy of topically administered TG100801.

Objective: To evaluate the ability of TG100801 to inhibit the formation of new blood vessels in the choroid.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., tropicamide)

-

Argon laser photocoagulator

-

Slit lamp delivery system with a coverslip for corneal contact

-

TG100801 formulation (e.g., 0.5% in a suitable vehicle) and vehicle control

-

Fluorescein-dextran or isolectin B4 for vascular visualization

-

Microscope for imaging choroidal flat mounts

Procedure:

-

Anesthetize the mice and dilate their pupils with a topical mydriatic.

-

Using a slit lamp and a coverslip, deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 250 mW power) around the optic nerve in each eye to rupture Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.[2][6][7]

-

Administer topical eye drops of TG100801 or vehicle to the mice according to the desired dosing regimen (e.g., twice daily for 14 days).[1]

-

At the end of the treatment period, anesthetize the mice and perfuse them with a fluorescent vascular label (e.g., fluorescein-dextran).

-

Enucleate the eyes and fix them in paraformaldehyde.

-

Dissect the retina, and prepare choroidal flat mounts.

-

Image the flat mounts using a fluorescence microscope.

-

Quantify the area of CNV at each laser spot using image analysis software.

-

Compare the CNV area between the TG100801-treated and vehicle-treated groups.

In Vivo Model: Rat Model of Retinal Vein Occlusion (RVO)

This protocol outlines the creation of an RVO model in rats to study the effect of TG100801 on retinal edema.

Objective: To assess the efficacy of TG100801 in reducing retinal vascular leakage and edema.

Materials:

-

Long-Evans rats

-

Anesthetic

-

Photosensitive dye (e.g., Rose Bengal)

-

Argon laser

-

TG100801 formulation and vehicle control

-

Fundus camera and fluorescein angiography setup

-

Optical Coherence Tomography (OCT) system

Procedure:

-

Anesthetize the rats and inject the photosensitive dye intravenously.

-

Use a laser to irradiate a major retinal vein to induce thrombosis.[8]

-

Administer topical eye drops of TG100801 or vehicle at specified time points before and after RVO induction.

-

Assess retinal vascular leakage using fluorescein angiography at various time points post-RVO.

-

Measure retinal thickness as an indicator of edema using OCT.

-

Compare the extent of fluorescein leakage and retinal thickness between the TG100801-treated and vehicle-treated groups.

Conclusion

TG100801, through its active metabolite TG100572, represents a potent, multi-targeted approach to inhibiting the VEGF signaling pathway. Its ability to block both VEGFR and Src family kinases provides a comprehensive blockade of angiogenesis and vascular permeability. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TG100801 in a variety of disease models. The non-invasive topical delivery of this compound further enhances its appeal as a potential therapeutic for ocular diseases characterized by pathological neovascularization.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]

- 3. gjyk.ijournals.cn [gjyk.ijournals.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]

- 6. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]

- 8. Establishing an experimental rat model of photodynamically-induced retinal vein occlusion using erythrosin B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Src Family Kinase Inhibitor: TG 100572

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 is a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases and various receptor tyrosine kinases (RTKs) implicated in angiogenesis and cell proliferation. This document provides a comprehensive technical overview of TG 100572, including its inhibitory profile, effects on key signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor research and drug development.

Introduction

TG 100572 has emerged as a significant small molecule inhibitor, demonstrating sub-nanomolar efficacy against the Src family of kinases as well as RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1]. Its ability to target multiple critical signaling nodes involved in cell growth, migration, and angiogenesis makes it a compound of interest for therapeutic development, particularly in ophthalmology for conditions like age-related macular degeneration (AMD)[1]. This guide details the quantitative inhibitory data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Inhibitory Profile of TG 100572

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, revealing a potent and multi-targeted profile. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target Family | Kinase | IC50 (nM) |

| Src Family Kinases | Fgr | 5 |

| Fyn | 0.5 | |

| Hck | 6 | |

| Lck | 0.1 | |

| Lyn | 0.4 | |

| Src | 1 | |

| Yes | 0.2 | |

| Receptor Tyrosine Kinases | VEGFR1 | 2 |

| VEGFR2 | 7 | |

| FGFR1 | 2 | |

| FGFR2 | 16 | |

| PDGFRβ | 13 |

Data compiled from multiple sources[1].

Signaling Pathway Inhibition

TG 100572 exerts its biological effects by inhibiting key signaling pathways involved in cellular proliferation and angiogenesis, primarily the VEGF and Src signaling cascades.

VEGF Signaling Pathway Inhibition

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. Upon binding to its receptor (VEGFR), it initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. TG 100572 inhibits VEGFR1 and VEGFR2, thereby blocking these downstream effects. One of the key downstream mediators of VEGF signaling is the Extracellular signal-regulated kinase (ERK). TG 100572 has been shown to block the VEGF-induced phosphorylation of ERK[1].

Caption: Inhibition of the VEGF signaling pathway by TG 100572.

Src Family Kinase Signaling Inhibition

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various receptors, including RTKs and integrins. They regulate a multitude of cellular processes such as cell adhesion, migration, proliferation, and survival. By inhibiting multiple members of the Src family, TG 100572 can broadly impact these fundamental cellular functions.

Caption: General schematic of Src family kinase signaling inhibition by TG 100572.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG 100572.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of TG 100572 against target kinases. Specific substrates and buffer conditions may vary depending on the kinase.

Objective: To quantify the inhibitory effect of TG 100572 on the enzymatic activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

TG 100572

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence-based assays)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphocellulose paper (for radiolabeled assays) or appropriate detection reagents for non-radioactive assays

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of TG 100572 in DMSO.

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

-

Inhibitor Incubation: Add the diluted TG 100572 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

-

Reaction Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Detection:

-

For Radiolabeled Assays: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For Fluorescence-Based Assays: Stop the reaction according to the specific assay kit instructions and measure the fluorescence signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each TG 100572 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

References

The Early Research and Discovery of TG100801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research and discovery of TG100801, a novel prodrug developed for the topical treatment of age-related macular degeneration (AMD). TG100801 is the benzoate ester of TG100572, a potent multi-targeted kinase inhibitor. This document details the mechanism of action, preclinical pharmacology, and initial clinical findings related to TG100801. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the development of novel ophthalmic therapeutics. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly population. The exudative, or "wet," form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of new blood vessels from the choroid into the subretinal space. These new vessels are fragile and prone to leakage, leading to retinal edema, photoreceptor damage, and central vision loss. Vascular endothelial growth factor (VEGF) has been identified as a key mediator of angiogenesis and vascular permeability in wet AMD. While anti-VEGF therapies administered via intravitreal injection have revolutionized the treatment of this disease, the need for frequent injections poses a significant treatment burden.

TG100801 was developed as a topically administered small molecule that could deliver the active kinase inhibitor, TG100572, to the posterior segment of the eye, thereby offering a non-invasive treatment option for AMD. This guide will delve into the foundational preclinical and early clinical research that characterized this compound.

Mechanism of Action

TG100801 is a prodrug that is rapidly converted to its active metabolite, TG100572, by esterases present in ocular tissues. TG100572 is a multi-targeted kinase inhibitor that targets key signaling pathways involved in angiogenesis and vascular permeability.

Kinase Inhibition Profile of TG100572

The primary mechanism of action of TG100572 is the inhibition of a specific set of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, most notably VEGFR2 and Src family kinases. The inhibitory activity of TG100572 against a panel of relevant kinases is summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Signaling Pathways

By inhibiting VEGFR2, TG100572 directly blocks the downstream signaling cascade initiated by VEGF, a critical driver of angiogenesis and increased vascular permeability. The inhibition of Src family kinases further disrupts cellular processes involved in cell growth, migration, and survival, which are also implicated in pathological neovascularization.

Figure 1: Simplified signaling pathway inhibited by TG100572.

Preclinical Pharmacology

The preclinical development of TG100801 focused on its pharmacokinetic profile in ocular tissues and its efficacy in animal models of retinal disease.

Ocular Pharmacokinetics

Following topical administration as an eye drop, TG100801 penetrates the ocular tissues and is converted to the active metabolite, TG100572. Pharmacokinetic studies were conducted in multiple preclinical species to determine the concentration of both compounds in various ocular compartments.

Table 2: Ocular Pharmacokinetic Parameters of TG100572 after Topical Administration of TG100801

| Species | Ocular Tissue | Tmax (h) | Cmax (µM) | T½ (h) |

| Rabbit | Choroid/Sclera | 0.5 | 23.4 | > 7 |

| Rabbit | Retina | - | Low | > 7 |

Note: Data presented are representative values from preclinical studies. "-" indicates data not available.

Systemic exposure to both TG100801 and TG100572 following topical administration was found to be minimal, suggesting a favorable safety profile with a low risk of systemic side effects.

TG100801 for Choroidal Neovascularization Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG100801, a promising topical therapeutic agent for choroidal neovascularization (CNV). This document outlines its mechanism of action, summarizes key preclinical efficacy data, and provides detailed experimental protocols for researchers investigating this compound.

Introduction to TG100801

TG100801 is a novel prodrug that is converted to its active form, TG100572, by esterases in the eye.[1][2][3] TG100572 is a multi-targeted kinase inhibitor that effectively suppresses key signaling pathways implicated in the pathogenesis of CNV, a hallmark of neovascular age-related macular degeneration (AMD).[4][5][6] A significant advantage of TG100801 is its topical administration as an eye drop, which offers a non-invasive alternative to the current standard of care involving repeated intravitreal injections.[5][7] Preclinical studies have demonstrated that topical application of TG100801 achieves therapeutic concentrations in the posterior segment of the eye, leading to a significant reduction in CNV with minimal systemic exposure.[3][8]

Mechanism of Action

TG100801 is designed to deliver the active kinase inhibitor, TG100572, to the back of the eye. TG100572 exerts its therapeutic effect by inhibiting a specific set of kinases that are critical for the processes of angiogenesis and vascular permeability, both of which are central to the development of CNV.[5][6] The primary targets of TG100572 include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of non-receptor tyrosine kinases.[9]

By simultaneously blocking these signaling pathways, TG100572 can effectively inhibit the proliferation and migration of endothelial cells, reduce vascular leakage, and suppress the formation of new blood vessels in the choroid.[1][2]

Kinase Inhibition Profile of TG100572

The multi-targeted nature of TG100572 is evident from its potent inhibition of several key kinases involved in angiogenesis and vascular permeability. The half-maximal inhibitory concentrations (IC50) for TG100572 against a panel of relevant kinases are summarized in the table below.

| Kinase Target | IC50 (nM)[9] |

| Receptor Tyrosine Kinases | |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Src Family Kinases | |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Preclinical Efficacy in Choroidal Neovascularization Models

The efficacy of topically administered TG100801 has been evaluated in well-established preclinical models of CNV, primarily the laser-induced CNV mouse model. These studies have consistently demonstrated a dose-dependent reduction in the area of choroidal neovascularization.

| Animal Model | Drug Formulation & Dosing Regimen | Key Findings | Reference |

| C57BL/6 Mice | 0.6% or 1% TG100801, topically twice a day for 14 days | 1% TG100801 led to a 58% reduction in CNV area compared to vehicle. | [3] |

| C57BL/6 Mice | 5 mg/ml TG100801, topically three times a day for 14 days | 40% reduction in the area of CNV at rupture sites compared to the untreated fellow eye or vehicle-treated mice. | [5] |

| Mice | 0.61% w/v TG100801, topical administration | 46% inhibition of laser-induced CNV compared to vehicle. | [6] |

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice using a laser, a standard and widely used model to study the pathogenesis of neovascular AMD and to evaluate potential therapeutic agents like TG100801.[10][11][12]

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., 1% tropicamide)

-

Fundus laser photocoagulator (e.g., Argon laser) with a slit lamp delivery system

-

Cover slip with methylcellulose for corneal contact

-

Fluorescein angiography imaging system

-

Isolectin B4-FITC conjugate

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA)

Procedure:

-

Animal Preparation: Anesthetize the mouse and dilate the pupils of both eyes with a topical mydriatic.

-

Laser Photocoagulation: Place a coverslip with methylcellulose on the cornea to visualize the fundus. Deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 120 mW power) around the optic nerve in each eye using the argon laser. The appearance of a small bubble at the laser site indicates the successful rupture of Bruch's membrane.

-

Drug Administration: Following laser treatment, topically administer TG100801 (e.g., 10 µL of a 0.6% or 1% formulation) or vehicle to the cornea twice or three times daily for 14 days.[3][5]

-

Evaluation of CNV:

-

Fluorescein Angiography (FA): On day 14, perform FA to visualize the leakage from the CNV lesions.[10]

-

Choroidal Flat Mounts: Euthanize the mice and enucleate the eyes. Fix the eyes in 4% PFA. Dissect the anterior segment and retina, and prepare choroidal flat mounts.

-

Staining and Imaging: Stain the choroidal flat mounts with isolectin B4-FITC to visualize the neovascular complexes. Acquire images using a fluorescence microscope.

-

Quantification: Measure the area of the CNV lesions using image analysis software (e.g., ImageJ).

-

Assessment of Retinal Vascular Permeability

This protocol can be used to assess the effect of TG100801 on vascular leakage in the retina, a key pathological feature of CNV.

Materials:

-

Rats or mice

-

Anesthetic

-

TG100801 formulation and vehicle

-

Evans blue dye or fluorescently-labeled dextran

-

Spectrophotometer or fluorescence microscope

Procedure:

-

Animal and Drug Administration: Anesthetize the animals and administer TG100801 or vehicle topically as per the study design.

-

Induction of Vascular Permeability (Optional): If not using a disease model with inherent leakage, permeability can be induced by intravitreal injection of VEGF.

-

Tracer Injection: Inject Evans blue dye or fluorescently-labeled dextran intravenously.

-

Tissue Collection and Analysis: After a set circulation time, perfuse the animals with PBS to remove the tracer from the circulation. Enucleate the eyes and dissect the retinas.

-

Quantification of Leakage:

-

Evans Blue: Extract the Evans blue dye from the retinas using formamide and measure the absorbance with a spectrophotometer.

-

Fluorescent Dextran: Prepare retinal flat mounts and visualize the extravasated dextran using a fluorescence microscope. Quantify the fluorescent area.

-

Signaling Pathways and Experimental Workflows

TG100801 Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of TG100801 and the key signaling pathways inhibited by its active metabolite, TG100572.

Caption: Mechanism of TG100801 and inhibition of key signaling pathways.

Experimental Workflow for Preclinical Evaluation of TG100801

The diagram below outlines a typical experimental workflow for evaluating the efficacy of TG100801 in a preclinical model of CNV.

References

- 1. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TG 100801 | C33H30ClN5O3 | CID 11973736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. | BioWorld [bioworld.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TG 100801 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100801 is a topically administered prodrug that is converted to its active form, TG 100572, by esterases in the eye. TG 100572 is a potent, multi-targeted kinase inhibitor that plays a crucial role in suppressing angiogenesis, the formation of new blood vessels from pre-existing ones. This process is a hallmark of several pathological conditions, including cancer and age-related macular degeneration. These application notes provide detailed protocols for utilizing this compound and its active metabolite, TG 100572, in key in vitro angiogenesis assays to assess their anti-angiogenic potential.

Mechanism of Action

TG 100572 exerts its anti-angiogenic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are critical for endothelial cell proliferation, migration, and survival. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes)[1]. By blocking these signaling pathways, TG 100572 effectively inhibits the downstream signaling cascades that promote the various stages of angiogenesis.

Quantitative Data Summary

The anti-angiogenic activity of TG 100572 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of TG 100572 [1]

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Table 2: Inhibition of Endothelial Cell Proliferation by TG 100572 [1]

| Cell Type | Assay Parameter | Value (nM) |

| Vascular Endothelial Cells | ED50 | 610 ± 71 |

| Human Retinal Microvascular Endothelial Cells (hRMVEC) | IC50 | 610 ± 72 |

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the ability of TG 100572 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well tissue culture plates

-

TG 100572 (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 supplemented with 10% FBS.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of TG 100572 in EGM-2 with a final DMSO concentration not exceeding 0.1%.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of TG 100572 or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

Quantification:

-

Add 20 µL of the cell proliferation reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Determine the IC50 or ED50 value by plotting the percentage of inhibition against the log concentration of TG 100572 and fitting the data to a dose-response curve.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in the later stages of angiogenesis.

Materials:

-

HUVECs

-

EGM-2

-

Basement membrane extract (e.g., Matrigel®)

-

96-well tissue culture plates

-

TG 100572 (dissolved in DMSO)

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating:

-

Thaw the basement membrane extract on ice overnight.

-

Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

-

Prepare different concentrations of TG 100572 in the cell suspension.

-

Carefully add 100 µL of the cell suspension (containing 2 x 10⁴ cells) with or without TG 100572 onto the solidified basement membrane matrix.

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically under an inverted microscope.

-

-

Visualization and Quantification:

-

(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

-

Capture images of the tube network using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of each parameter relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of TG 100572 to determine the inhibitory effect.

-

Conclusion

The provided protocols for in vitro angiogenesis assays are robust methods for evaluating the anti-angiogenic properties of this compound and its active metabolite, TG 100572. The quantitative data demonstrates the potent inhibitory activity of TG 100572 against key kinases involved in angiogenesis and its ability to suppress endothelial cell proliferation. These assays are valuable tools for researchers and drug development professionals in the preclinical assessment of novel anti-angiogenic agents.

References

Application Notes: Preparation of TG100801 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction TG100801 is a multi-targeted kinase inhibitor investigated for its role in suppressing angiogenesis and inflammation.[1] It functions as a prodrug, readily converting in the eye to its active form, TG100572.[2][3] The active metabolite, TG100572, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[3][4] Due to its hydrophobic nature, TG100801 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution for use in in vitro and other experimental assays. This document provides a detailed protocol for the preparation, storage, and safe handling of TG100801 stock solutions.

2.0 Quantitative Data Summary Accurate preparation of the stock solution requires precise quantitative data. The following table summarizes the key physical and chemical properties of TG100801.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₀ClN₅O₃ | PubChem[1] |

| Molecular Weight | 580.09 g/mol (free base) | MedKoo[5] |

| 616.54 g/mol (HCl salt) | MedChemExpress[4] | |

| CAS Number | 867331-82-6 (free base) | MedKoo[5] |

| Solubility in DMSO | 5 mg/mL (as HCl salt) | MedChemExpress[4] |

| Equivalent Molarity | ~8.11 mM (as HCl salt) | MedChemExpress[4] |

| Storage (Solid) | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C.[5] | MedKoo[5] |

| Storage (In DMSO) | Up to 1 month at -20°C; Up to 6 months at -80°C.[6] | MCE[6] |

3.0 Experimental Protocols

3.1 Materials and Equipment

-

TG100801 powder (free base or HCl salt)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Precision analytical balance

-

Chemical fume hood

-

Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat.[7][8]

-

Sterile, amber, or foil-wrapped polypropylene or glass vials for storage

-

Vortex mixer

-

Bath sonicator (recommended)

-

Sterile pipette tips

3.2 Safety Precautions

-

Compound Handling: TG100801 is a potent kinase inhibitor. All weighing and handling of the powdered form should be conducted in a chemical fume hood to prevent inhalation. Avoid direct contact with skin and eyes.

-

Solvent Handling: DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[7][9] Always wear appropriate PPE, especially butyl rubber gloves, as nitrile gloves offer limited protection against DMSO.[7] Handle in a well-ventilated area away from ignition sources.[9][10]

-

Waste Disposal: Dispose of all chemical waste, including empty vials and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.[7]

3.3 Stock Solution Preparation (Example: 10 mM from TG100801 Free Base)

This protocol details the preparation of a 10 mM stock solution. Adjust the mass of the compound accordingly for different desired concentrations.

Calculation: Use the following formula to determine the mass of TG100801 required: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) ÷ 1000

Example for 1 mL of a 10 mM stock solution (using free base MW of 580.09 g/mol ): Mass (mg) = 10 mM × 1 mL × 580.09 g/mol ÷ 1000 = 5.80 mg

Step-by-Step Procedure:

-

Bring the vial of TG100801 powder to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, carefully weigh 5.80 mg of TG100801 powder and place it into a sterile vial. For small, pre-weighed quantities, it is often more accurate to dissolve the entire contents of the manufacturer's vial to create a stock of known concentration.[11]

-

Add 1 mL of high-purity DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is fully dissolved.

-

If the compound does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes.[4] Visually inspect the solution against a light source to ensure no particulates remain. Note that hygroscopic (wet) DMSO can negatively impact solubility.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[6]

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

3.4 Storage and Stability

-

Store the aliquoted stock solution at -20°C for up to one month or at -80°C for up to six months for maximum stability.[6]

-

Protect the solution from light.

-

Avoid repeated freeze-thaw cycles.[6]

4.0 Application Notes

-

Dilution for Cell-Based Assays: When preparing working solutions for cell culture experiments, the stock solution should be diluted in the appropriate culture medium. It is critical to maintain the final concentration of DMSO in the culture at a low, non-toxic level, typically below 0.5%, as higher concentrations can induce cellular stress or toxicity.[6]

-

Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[8]

-

Aqueous Solubility: TG100801 has poor aqueous solubility. When diluting the DMSO stock into aqueous buffers or media, add the stock solution dropwise while vortexing the buffer to prevent precipitation. If precipitation occurs, a lower concentration or the use of a co-solvent may be necessary.

5.0 Visualizations

5.1 Experimental Workflow The following diagram illustrates the key steps for preparing the TG100801 stock solution.

Caption: Workflow for TG100801 stock solution preparation.

5.2 Signaling Pathway TG100801 is a prodrug that converts to TG100572, which inhibits key signaling pathways involved in angiogenesis, such as those mediated by VEGFR2 and Src.

Caption: Inhibition of VEGFR2/Src pathway by TG100572.

References

- 1. TG 100801 | C33H30ClN5O3 | CID 11973736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. greenfield.com [greenfield.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

Topical Administration of TG100801: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TG100801, a topically administered prodrug, in various animal models of ocular diseases. The following sections detail the mechanism of action, pharmacokinetic profile, and efficacy of TG100801, along with detailed protocols for its application in relevant animal studies.

Introduction

TG100801 is a topically applied kinase inhibitor investigated for its potential in treating posterior segment diseases such as age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy.[1] It is a prodrug that is converted to its active metabolite, TG100572, by ocular esterases following topical administration.[2] TG100572 is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases, which are critical mediators of angiogenesis, vascular leakage, and inflammation.[1][3] This non-invasive, eye drop formulation is designed to deliver therapeutic concentrations of the active drug to the back of the eye, minimizing systemic exposure and potential side effects.[2][4][5]

Mechanism of Action

Upon topical instillation, TG100801 penetrates the eye and is converted into its active form, TG100572.[1][2] TG100572 exerts its therapeutic effects by inhibiting key signaling pathways involved in ocular neovascularization and edema.[6] The primary targets are VEGFR, PDGFR, and Src kinases.[3] Inhibition of these kinases leads to the induction of apoptosis in proliferating endothelial cells responsible for neovascularization and a reduction in inflammatory processes.[1][7]

Pharmacokinetics and Ocular Distribution

Animal studies have demonstrated that topical administration of TG100801 effectively delivers the active metabolite, TG100572, to the posterior segment of the eye. The prodrug formulation enhances ocular penetration.[4][5] Pharmacokinetic studies in mice, rats, rabbits, dogs, and mini-pigs have shown that therapeutic concentrations are achieved in the retina and choroid.[2] A key advantage of topical administration is the minimal systemic exposure, with plasma levels of both TG100801 and TG100572 being below the limit of quantitation.[2][4][5][6]

Table 1: Pharmacokinetic Parameters of Topically Delivered TG100801 in Rodents [6]

| Species | PK Parameter | Retina | Sclera/Choroid | Plasma |

| Mouse | TG100801 | |||

| Cmax (nM) | 242 | 1,680 | ||

| Tmax (h) | 1 | 1 | NA | |

| TG100572 | ||||

| Cmax (nM) | 97 | 2,460 | ||

| Tmax (h) | 0.5 | 1 | NA | |

| Rat | TG100801 | |||

| Cmax (nM) | Higher than TG100572 | Higher than TG100572 | Not Reported | |

| TG100572 | ||||

| Cmax (nM) | Lower than TG100801 | Lower than TG100801 | Not Reported |

LOD: Limit of Detection; NA: Not Applicable. In rats, a more gradual conversion of the prodrug was observed.

A radiotracer study in rabbits using 14C-TG100801 confirmed significant local absorption into ocular tissues with no detectable contralateral exposure.[6] The primary route of delivery to the back of the eye is suggested to be non-corneal.[2]

Efficacy in Animal Models

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Topical administration of TG100801 has been shown to significantly suppress the development of laser-induced CNV in mice, a standard model for wet AMD.

Table 2: Efficacy of Topical TG100801 in Mouse CNV Model

| Treatment Group | Dosing Regimen | Duration | Reduction in CNV Area | Reference |

| 5 mg/ml TG100801 | Three times a day | 14 days | 40% (p<0.05) | [3] |

| 0.6% or 1% TG100801 | Twice a day | 14 days | Significant suppression | [6] |

| 0.61% w/v TG100801 | Not specified | Not specified | 46% | [8] |

Retinal Vein Occlusion (RVO) Model in Rats

In a rat model of retinal vein occlusion, topical TG100801 reduced retinal edema and fluorescein leakage.

Table 3: Efficacy of Topical TG100801 in Rat RVO Model [6]

| Treatment Group | Dosing Regimen | Duration | Outcome |

| 0.3%, 0.6%, or 1% TG100801 | 5 applications over 3 days | 3 days | Reduced fluorescein leakage and retinal thickening |

Experimental Protocols

Protocol for Topical Ocular Administration

This protocol is a general guideline for the topical application of TG100801 in small animals.

Materials:

-

TG100801 solution (e.g., 0.3%, 0.6%, 1% w/v in a suitable vehicle)

-

Micropipette and sterile tips

-

Anesthetic (if required for animal restraint)

-

Slit lamp for ocular examination

Procedure:

-

Prepare the TG100801 formulation at the desired concentration.

-